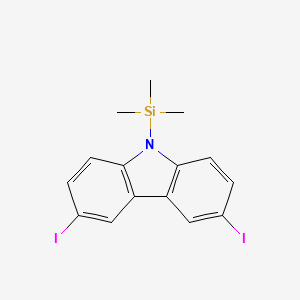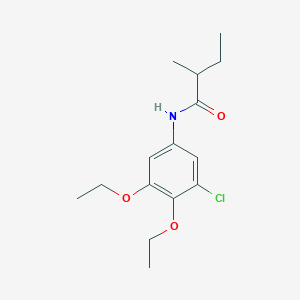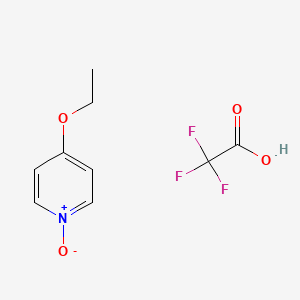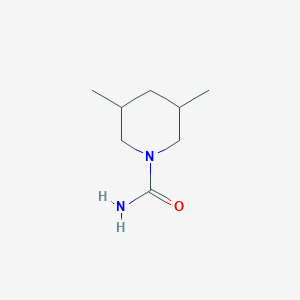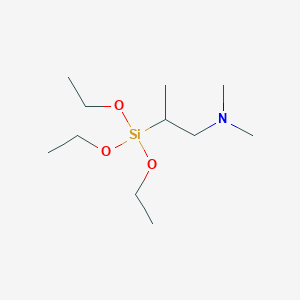
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is an organosilicon compound that features both amine and silane functional groups. This compound is of significant interest due to its unique properties, which make it useful in various scientific and industrial applications. The presence of the triethoxysilyl group allows it to form strong bonds with inorganic surfaces, while the amine group provides reactivity with organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine typically involves the reaction of N,N-dimethylpropan-1-amine with triethoxysilane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a platinum-based catalyst, to facilitate the hydrosilylation process. The reaction conditions often include moderate temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and consistent product quality. The use of automated systems also minimizes human error and enhances safety during the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Condensation Reactions: The triethoxysilyl group can undergo hydrolysis and condensation reactions to form siloxane bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. These reactions are typically carried out in polar solvents such as ethanol or acetonitrile.
Condensation Reactions: Water or alcohols are used as reagents, and the reactions are often catalyzed by acids or bases.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include N-substituted amines and amides.
Condensation Reactions: Products include siloxane polymers and oligomers.
Oxidation and Reduction Reactions: Products vary depending on the specific conditions but can include alcohols, ketones, and other functionalized silanes.
Scientific Research Applications
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to modify surfaces and enhance the adhesion of coatings and adhesives.
Biology: Employed in the functionalization of biomolecules for use in biosensors and diagnostic assays.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with both organic and inorganic materials.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic composites and nanomaterials.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine involves the interaction of its functional groups with target molecules. The triethoxysilyl group can form covalent bonds with hydroxyl groups on inorganic surfaces, creating a stable interface. The amine group can interact with various organic molecules through hydrogen bonding, ionic interactions, or covalent bonding, depending on the specific application. These interactions enable the compound to act as a versatile linker or coupling agent in various chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-(triethoxysilyl)propan-1-amine: Similar structure but with ethyl groups instead of methyl groups.
(3-Aminopropyl)triethoxysilane: Contains a primary amine group instead of a tertiary amine.
N-3-(Trimethoxysilyl)propyl ethylenediamine: Features a diamine structure with trimethoxysilyl groups.
Uniqueness
N,N-Dimethyl-2-(triethoxysilyl)propan-1-amine is unique due to its combination of a tertiary amine and a triethoxysilyl group. This combination provides distinct reactivity and stability, making it particularly useful in applications requiring strong adhesion to inorganic surfaces and reactivity with organic molecules. The presence of the tertiary amine also imparts different chemical properties compared to primary or secondary amines, such as increased steric hindrance and altered basicity.
Properties
CAS No. |
92919-87-4 |
|---|---|
Molecular Formula |
C11H27NO3Si |
Molecular Weight |
249.42 g/mol |
IUPAC Name |
N,N-dimethyl-2-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C11H27NO3Si/c1-7-13-16(14-8-2,15-9-3)11(4)10-12(5)6/h11H,7-10H2,1-6H3 |
InChI Key |
YRSCZVRKLQLPAY-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](C(C)CN(C)C)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[Cyclopropyl(phenyl)methyl]piperidine](/img/structure/B14363328.png)
![1-Dodecanamine, N-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-](/img/structure/B14363333.png)
![1,1'-[Hexane-1,6-diylbis(oxy)]di(cyclohex-1-ene)](/img/structure/B14363336.png)


![1,2-Bis[(oxiran-2-yl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14363357.png)
